molecular formula C12H12O3 B1392942 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one CAS No. 1072069-67-0

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one

Cat. No.: B1392942
CAS No.: 1072069-67-0
M. Wt: 204.22 g/mol
InChI Key: VWPFVUWYRJREIQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclohexenone ring substituted with hydroxy and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(2-methoxyphenyl)cyclohex-2-en-1-one
  • 3-Hydroxy-5-(2-chlorophenyl)cyclohex-2-en-1-one
  • 3-Hydroxy-5-(2-nitrophenyl)cyclohex-2-en-1-one

Comparison

Compared to its analogs, 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is unique due to the presence of two hydroxy groups, which enhance its ability to participate in hydrogen bonding and redox reactions. This makes it particularly valuable in applications requiring strong intermolecular interactions and redox activity.

Properties

IUPAC Name

3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPFVUWYRJREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Reactant of Route 5
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Reactant of Route 6
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one

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